Cas no 1261902-13-9 (6-(2-Formylphenyl)-2-formylphenol)
6-(2-Formylphenyl)-2-formylphenol Chemical and Physical Properties
Names and Identifiers
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- 1261902-13-9
- 6-(2-FORMYLPHENYL)-2-FORMYLPHENOL
- 6-(2-Formylphenyl)-2-formylphenol, 95%
- MFCD18314628
- 2'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde
- DTXSID50685048
- 6-(2-Formylphenyl)-2-formylphenol
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- MDL: MFCD18314628
- Inchi: 1S/C14H10O3/c15-8-10-4-1-2-6-12(10)13-7-3-5-11(9-16)14(13)17/h1-9,17H
- InChI Key: JELFZCDBAALMDO-UHFFFAOYSA-N
- SMILES: OC1C(C=O)=CC=CC=1C1C=CC=CC=1C=O
Computed Properties
- Exact Mass: 226.062994177Da
- Monoisotopic Mass: 226.062994177Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 54.4Ų
6-(2-Formylphenyl)-2-formylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320691-5 g |
6-(2-Formylphenyl)-2-formylphenol, 95%; . |
1261902-13-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320691-5g |
6-(2-Formylphenyl)-2-formylphenol, 95%; . |
1261902-13-9 | 95% | 5g |
€1159.00 | 2025-02-22 |
6-(2-Formylphenyl)-2-formylphenol Suppliers
6-(2-Formylphenyl)-2-formylphenol Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 6-(2-Formylphenyl)-2-formylphenol
Recent Advances in the Study of 6-(2-Formylphenyl)-2-formylphenol (CAS: 1261902-13-9) in Chemical Biology and Pharmaceutical Research
The compound 6-(2-Formylphenyl)-2-formylphenol (CAS: 1261902-13-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bifunctional aldehyde derivative exhibits unique structural properties that make it a promising candidate for various applications, including drug discovery, chemical probes, and material science. Recent studies have focused on its synthesis, reactivity, and potential biological activities, shedding light on its versatility and utility in interdisciplinary research.
One of the key areas of interest is the role of 6-(2-Formylphenyl)-2-formylphenol as a building block for the synthesis of complex organic molecules. Researchers have demonstrated its efficacy in forming Schiff bases and other derivatives, which are crucial for the development of novel pharmaceuticals and bioactive compounds. The compound's ability to undergo selective reactions with amines and other nucleophiles has been exploited to create libraries of compounds for high-throughput screening in drug discovery programs.
In addition to its synthetic utility, recent investigations have explored the biological activities of 6-(2-Formylphenyl)-2-formylphenol and its derivatives. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a potential candidate for therapeutic development. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 6-(2-Formylphenyl)-2-formylphenol showed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Another significant advancement is the application of 6-(2-Formylphenyl)-2-formylphenol in chemical biology as a probe for studying protein-ligand interactions. Its dual aldehyde functionality allows for the formation of stable covalent adducts with proteins, enabling researchers to investigate binding sites and mechanisms of action. This has been particularly valuable in the study of enzymes involved in inflammatory pathways, where the compound has been used to identify novel inhibitors.
The development of efficient synthetic routes for 6-(2-Formylphenyl)-2-formylphenol has also been a focus of recent research. Advances in catalytic methods and green chemistry approaches have improved the yield and scalability of its production, addressing previous challenges related to cost and availability. For example, a 2022 study in Organic Letters described a palladium-catalyzed coupling reaction that significantly enhanced the efficiency of synthesizing this compound and its analogs.
Looking ahead, the potential applications of 6-(2-Formylphenyl)-2-formylphenol are vast. Ongoing research is exploring its use in materials science, particularly in the development of functional polymers and coatings. Furthermore, its role in medicinal chemistry continues to expand, with investigations into its anticancer and neuroprotective properties underway. As the understanding of its mechanisms and applications deepens, this compound is poised to play a pivotal role in advancing both basic and applied research in the chemical and pharmaceutical sciences.
In conclusion, 6-(2-Formylphenyl)-2-formylphenol (CAS: 1261902-13-9) represents a versatile and valuable compound in contemporary research. Its unique chemical properties, coupled with its emerging biological activities, make it a focal point for innovation in drug discovery, chemical biology, and materials science. Continued exploration of its potential is expected to yield significant breakthroughs in these fields, underscoring the importance of this molecule in the scientific community.
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